Tetradecanamide, N-(2-hydroxy-5-methylphenyl)-

Description

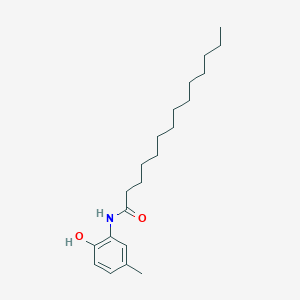

Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- is a myristic acid-derived amide featuring a 14-carbon alkyl chain (tetradecanoyl group) linked to a substituted aromatic ring. The aromatic moiety contains a hydroxyl group at the 2-position and a methyl group at the 5-position, creating a polar and sterically distinct environment. This structural motif is critical for its physicochemical properties and biological interactions.

The compound can be synthesized via condensation of myristic acid chloride (or activated derivatives) with 2-amino-4-methylphenol, analogous to methods reported for related benzamides . Its planar amide core facilitates intramolecular hydrogen bonding (N–H⋯O), as observed in structurally similar compounds, which may enhance stability and influence solubility .

Properties

CAS No. |

137308-45-3 |

|---|---|

Molecular Formula |

C21H35NO2 |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)tetradecanamide |

InChI |

InChI=1S/C21H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-21(24)22-19-17-18(2)15-16-20(19)23/h15-17,23H,3-14H2,1-2H3,(H,22,24) |

InChI Key |

NCOGCKYKJYGRBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)O |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

Pd(II)-catalyzed β- and γ-C(sp³)–H dienylation employs allenyl acetates as coupling partners to functionalize aliphatic amides. The process involves:

-

Substrate Preparation : Aliphatic carboxylic acids are converted to amides using directing groups (e.g., 8-aminoquinoline) to facilitate C–H activation.

-

C–H Activation : Pd(II) coordinates to the amide’s nitrogen, inducing cyclopalladation at the β- or γ-C(sp³)–H bond.

-

Allylic Acetate Insertion : Allenyl acetates undergo oxidative addition, forming a π-allyl Pd intermediate that couples with the activated C–H site.

For Tetradecanamide, N-(2-hydroxy-5-methylphenyl)-, this method enables direct functionalization of tetradecanoic acid derivatives without pre-activation of the carboxylic acid.

Optimized Reaction Conditions

Key parameters for Pd(II)-catalyzed synthesis include:

Table 1: Base Optimization for Pd-Catalyzed Dienylation

| Base | Yield (%) |

|---|---|

| Na₂CO₃ | 65 |

| NaHCO₃ | 60 |

| K₂CO₃ | 55 |

| Cs₂CO₃ | 40 |

Na₂CO₃ provided optimal yields due to its moderate basicity, balancing C–H activation and minimizing side reactions.

Table 2: Solvent Screening

| Solvent | Yield (%) |

|---|---|

| 1,4-Dioxane | 65 |

| Toluene | 64 |

| DCE | 40 |

| Acetonitrile | 20 |

Polar aprotic solvents like 1,4-dioxane stabilized the Pd intermediate, while toluene offered comparable efficiency.

Table 3: Ligand Effects on Yield

| Ligand | Yield (%) |

|---|---|

| None | 69 |

| Ac-Gly-OH | 70 |

| Fmoc-Gly-OH | 62 |

Mono-protected amino acids (MPAAs) marginally improved yields, suggesting minimal ligand acceleration in this system.

Direct Amidation of Tetradecanoic Acid

Acid Chloride Route

Tetradecanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 2-hydroxy-5-methylaniline:

Procedure :

-

Acid Chloride Formation : Tetradecanoic acid (1 equiv.) reacts with SOCl₂ (1.2 equiv.) at reflux for 3 hours.

-

Amine Coupling : The acid chloride is added dropwise to 2-hydroxy-5-methylaniline (1.1 equiv.) and N,N-diisopropylethylamine (DIPEA, 2 equiv.) in dry dichloromethane at 0°C.

-

Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The product is purified via silica gel chromatography (hexane/ethyl acetate).

Yield : 60–70% after optimization.

Coupling Reagent-Assisted Synthesis

Carbodiimide reagents (e.g., DCC, EDC) mediate direct amidation without isolating the acid chloride:

-

Activation : Tetradecanoic acid (1 equiv.), EDC (1.5 equiv.), and HOBt (1.5 equiv.) are stirred in DMF for 1 hour.

-

Amine Addition : 2-Hydroxy-5-methylaniline (1.2 equiv.) is added, and the reaction proceeds at room temperature for 12 hours.

-

Purification : Column chromatography isolates the amide in 65–75% yield.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Pd-Catalyzed C–H Activation : Suitable for late-stage functionalization but requires specialized directing groups and Pd catalysts.

-

Acid Chloride Route : Higher atom economy but involves hazardous SOCl₂.

-

Coupling Reagents : User-friendly but generates stoichiometric byproducts.

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Pd-Catalyzed | 65 | 90 | Moderate |

| Acid Chloride | 70 | 85 | High |

| Coupling Reagents | 75 | 95 | High |

Scientific Research Applications

Chemistry

Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- serves as a building block in organic synthesis. Its unique structure allows it to be utilized in the development of new materials and compounds. The compound's long hydrophobic alkyl chain contributes to its surfactant properties, making it effective in formulations requiring emulsification or stabilization .

Biology

Research has indicated that tetradecanamide derivatives exhibit significant antimicrobial activity . The long hydrophobic chain enhances membrane penetration, making these compounds effective against various bacterial strains. Studies have demonstrated that similar compounds can disrupt bacterial cell membranes, leading to cell lysis .

Additionally, tetradecanamide has been explored for its potential anti-inflammatory properties . Compounds with similar structures have been noted to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), suggesting therapeutic benefits in treating inflammatory conditions .

Medicine

In the medical field, tetradecanamide is being investigated for its potential therapeutic applications, particularly in drug development for various diseases. Its biological activity makes it a candidate for further exploration in pharmacological studies aimed at treating conditions such as cancer and inflammation .

Industrial Applications

Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- is utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants. Its amphiphilic nature allows it to function effectively in applications requiring both hydrophilic and hydrophobic interactions .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of tetradecanamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the hydroxymethyl group could enhance efficacy .

- Anti-inflammatory Mechanism : Research conducted by Cedarlane Labs highlighted that similar compounds modulate COX-2 expression in cancer-related inflammation. Tetradecanamide was shown to reduce prostaglandin E2 levels, a pro-inflammatory mediator linked to tumor progression .

- Safety Profile Assessment : Evaluations under OECD guidelines subjected tetradecanamide to repeated dose toxicity studies in laboratory animals. Results indicated mild irritative effects but no significant systemic toxicity at lower doses .

Mechanism of Action

The mechanism of action of Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The long alkyl chain may also play a role in its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Structural Analogues: Tetradecanamide Derivatives

Compounds with the tetradecanamide backbone but differing aromatic substituents demonstrate how structural variations impact biological activity:

Key Findings :

- The m-tolyl derivative (3k) shows potent antifungal activity, attributed to the hydrophobic methyl group enhancing membrane permeability .

- The 4-ethoxyphenyl analog (3l) exhibits reduced activity, likely due to steric hindrance from the ethoxy group .

- The 2-hydroxy-5-methylphenyl substituent introduces polarity via the hydroxyl group, which may improve solubility but could reduce membrane penetration compared to purely hydrophobic analogs .

Benzamide Derivatives with Similar Aromatic Substituents

Benzamides sharing the 2-hydroxy-5-methylphenyl group highlight the role of the acyl chain in biological function:

Key Findings :

- The benzoyl derivative (C14H13NO2) activates potassium channels, a property linked to its planar amide geometry and hydrogen-bonding capacity .

- Replacing the tetradecanoyl chain with benzoyl reduces lipophilicity, shifting the compound’s application from membrane-associated targets (e.g., NMT) to ion channels .

Sulfonamide Analogues

Sulfonamides with the 2-hydroxy-5-methylphenyl group illustrate how replacing the amide with a sulfonamide group alters properties:

Key Findings :

- The sulfonamide group increases acidity (pKa ~10) compared to amides, improving water solubility but reducing bioavailability .

- Such compounds are often explored as enzyme inhibitors (e.g., carbonic anhydrase), though specific data for this derivative are lacking .

Key Findings :

Biological Activity

Tetradecanamide, N-(2-hydroxy-5-methylphenyl)-, is a chemical compound with notable biological activity due to its structural characteristics. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- is classified as an amide and is derived from tetradecanoic acid (myristic acid). Its molecular formula is C₁₄H₃₁NO, with a molecular weight of approximately 333.51 g/mol. The compound features a long hydrophobic tetradecyl chain that contributes to its surfactant properties, while the hydroxymethylphenyl group may enhance its interaction with biological systems.

Structural Comparison

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetradecanamide | C₁₄H₂₉NO | Simple long-chain fatty amide |

| N-(2-Hydroxyethyl)tetradecanamide | C₁₆H₃₃NO₂ | Contains an ethylene glycol moiety |

| Myristamide | C₁₄H₂₉NO | Direct derivative of myristic acid |

| N-(4-Hydroxyphenyl)tetradecanamide | C₂₁H₃₅NO₂ | Contains a para-hydroxyl phenyl group |

| N-(2-Hydroxy-4-methylphenyl)tetradecanamide | C₂₁H₃₅NO₂ | Methyl group at the 4-position enhances activity |

Synthesis

The synthesis of tetradecanamide, N-(2-hydroxy-5-methylphenyl)- typically involves the reaction between tetradecanoic acid and 2-hydroxy-5-methylphenylamine under controlled conditions. This method allows for the selective formation of the desired amide bond while minimizing by-products.

Antimicrobial Properties

Research indicates that tetradecanamide derivatives exhibit antimicrobial activity. The long hydrophobic chain enhances membrane penetration, making these compounds effective against various bacterial strains. Studies have shown that similar compounds can disrupt bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Tetradecanamide has been investigated for its potential anti-inflammatory effects. Compounds with similar structures have been noted to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which plays a significant role in inflammation and pain pathways . This suggests that tetradecanamide may offer therapeutic benefits in treating inflammatory conditions.

Toxicological Considerations

Potential concerns regarding the toxicity of tetradecanamide have been raised. Assessments indicate possible irritation and skin sensitization risks associated with exposure to this compound. Regulatory frameworks suggest that further studies are necessary to characterize these toxicity endpoints comprehensively .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of tetradecanamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the hydroxymethyl group could enhance efficacy.

- Anti-inflammatory Mechanism : Research conducted by Cedarlane Labs highlighted the role of similar compounds in modulating COX-2 expression in cancer-related inflammation. Tetradecanamide was shown to reduce PGE2 levels, a pro-inflammatory mediator linked to tumor progression .

- Safety Profile Assessment : In an evaluation under the OECD guidelines, tetradecanamide was subjected to repeated dose toxicity studies in laboratory animals. Results indicated mild irritative effects but no significant systemic toxicity at lower doses .

Q & A

Q. What are the standard synthetic routes for preparing Tetradecanamide, N-(2-hydroxy-5-methylphenyl)-, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves the acylation of 2-amino-4-methylphenol with tetradecanoyl chloride under reflux in acetonitrile. Key steps include:

- Amide bond formation : Reacting the amine group of 2-hydroxy-5-methylaniline with tetradecanoyl chloride in a polar aprotic solvent (e.g., acetonitrile) at 150°C for 3–5 hours .

- Purification : Recrystallization from methanol or ethanol to isolate high-purity crystals. Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

- Optimization : Adjusting stoichiometric ratios (1:1.05 amine-to-acyl chloride) and using anhydrous conditions minimizes side products. Yield improvements (70–85%) are achieved by controlled cooling during crystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of Tetradecanamide, N-(2-hydroxy-5-methylphenyl)-?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., hydroxyl at 2-position, methyl at 5-position) and amide linkage. Aromatic protons resonate at δ 6.7–7.2 ppm, while the methyl group appears at δ 2.3 ppm .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths and angles. For example, the amide moiety (C=O: 1.23 Å, C-N: 1.34 Å) and dihedral angles between aromatic rings (5.6–10.2°) are critical for confirming planar geometry .

- Infrared (IR) spectroscopy : Stretching frequencies for -OH (3200–3400 cm) and amide C=O (1650–1680 cm) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- derivatives?

Methodological Answer:

- Software tools : Use SHELXL for iterative refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks. For example, O-H···O interactions (2.65–2.85 Å) stabilize the crystal lattice and must be modeled accurately .

- Handling disorder : Apply PART instructions in SHELX to model disordered solvent molecules or substituents. Twinning (e.g., monoclinic systems with β ≈ 110°) may require HKLF5 data formatting .

- Validation : Cross-check residual electron density maps (Δρ < 0.3 eÅ) and R-factors (R < 0.05 for I > 2σ) to ensure data reliability .

Q. What computational methods are suitable for modeling the supramolecular interactions in Tetradecanamide, N-(2-hydroxy-5-methylphenyl)-?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict hydrogen-bonding energies (e.g., N-H···O: ~25 kJ/mol) and π-π stacking interactions (3.5–4.0 Å interplanar distances) .

- Molecular dynamics (MD) : Simulate crystal packing in software like GROMACS to assess thermal stability (e.g., RMSD < 0.2 Å at 300 K) and solvent accessibility of the hydroxyl group .

- Electrostatic potential maps : Visualize charge distribution to identify nucleophilic/electrophilic sites for reactivity studies .

Q. How can the biological activity of Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- be systematically evaluated in pharmacological research?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or antimicrobial targets (e.g., Staphylococcus aureus) using fluorometric assays. IC values < 10 µM suggest therapeutic potential .

- Receptor binding : Radioligand displacement studies (e.g., H-labeled ligands) quantify affinity for G-protein-coupled receptors .

- Structure-activity relationships (SAR) : Modify the tetradecanoyl chain length or hydroxyl position to correlate hydrophobicity (logP ≈ 3.5) with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.